molecular formula C13H16N2OS B15292338 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B15292338
M. Wt: 248.35 g/mol
InChI Key: FGAVHAHEBSWAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyran ring, along with an isopropyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a thiophene-containing aldehyde in the presence of a base, followed by cyclization to form the fused pyrano[4,3-c]pyrazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings .

Scientific Research Applications

1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • 1-Isopropyl-3-(furan-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • 1-Isopropyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Uniqueness

1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to the specific positioning of the thiophene ring and the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

1-propan-2-yl-3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole

InChI

InChI=1S/C13H16N2OS/c1-9(2)15-12-3-5-16-7-11(12)13(14-15)10-4-6-17-8-10/h4,6,8-9H,3,5,7H2,1-2H3

InChI Key

FGAVHAHEBSWAKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(COCC2)C(=N1)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.